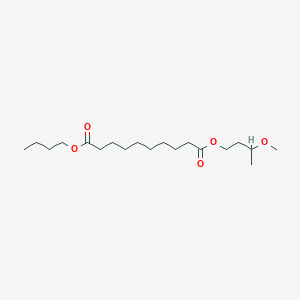

Butyl 3-methoxybutyl decanedioate

Description

Butyl 3-methoxybutyl decanedioate is a diester derived from decanedioic acid (a 10-carbon dicarboxylic acid) with two distinct ester groups: a butyl group and a 3-methoxybutyl group.

Properties

CAS No. |

61286-44-0 |

|---|---|

Molecular Formula |

C19H36O5 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

1-O-butyl 10-O-(3-methoxybutyl) decanedioate |

InChI |

InChI=1S/C19H36O5/c1-4-5-15-23-18(20)12-10-8-6-7-9-11-13-19(21)24-16-14-17(2)22-3/h17H,4-16H2,1-3H3 |

InChI Key |

KSUVVQFWESCOPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCCCCCCCC(=O)OCCC(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-methoxybutyl decanedioate typically involves the esterification reaction between butyl alcohol, 3-methoxybutyl alcohol, and decanedioic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Butyl alcohol+3-methoxybutyl alcohol+Decanedioic acidAcid catalystButyl 3-methoxybutyl decanedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-methoxybutyl decanedioate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohols and decanedioic acid.

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Butyl alcohol, 3-methoxybutyl alcohol, and decanedioic acid.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Butyl 3-methoxybutyl decanedioate has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the production of perfumes, flavorings, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Butyl 3-methoxybutyl decanedioate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by the enzyme, resulting in the formation of the corresponding alcohols and decanedioic acid. The molecular targets include esterases and lipases, which are enzymes that hydrolyze ester bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to monoesters and diesters with analogous functional groups, focusing on molecular structure, physical properties, and applications. Key comparisons include:

Structural Analogues

- 3-Methoxybutyl Acetate (CAS 1809-19-4): A monoester of acetic acid with a 3-methoxybutyl group. Unlike Butyl 3-methoxybutyl decanedioate, it has a shorter carboxylic acid chain and a single ester group, resulting in lower molecular weight and higher volatility .

- Butyl 3-Methoxyacetate (CAS 4435-53-4): A monoester of 3-methoxyacetic acid with a butyl group. Its smaller molecular size and polar methoxy group enhance water solubility compared to the decanedioate .

- Methyl Decanoate (CAS 110-42-9): A monoester of decanoic acid (10-carbon chain) with a methyl group. While it shares a long hydrocarbon chain with the decanedioate, its single ester group limits its use as a plasticizer .

Physical and Chemical Properties

Functional Differences

- Volatility: The decanedioate’s long hydrocarbon backbone and dual ester groups reduce volatility compared to monoesters like 3-methoxybutyl acetate .

- Solubility: The methoxy group in Butyl 3-methoxyacetate enhances polarity and water miscibility, whereas the decanedioate’s hydrophobic decanedioic acid chain favors solubility in non-polar media .

- Applications: Monoesters (e.g., methyl decanoate) are often used in fragrances or surfactants, while diesters like the decanedioate are suited for high-performance lubricants or polymer plasticizers .

Research Findings and Limitations

- Environmental Behavior : Esters with methoxy groups (e.g., 3-methoxybutyl acetate) show moderate biodegradability, but the decanedioate’s larger size may hinder microbial breakdown .

- Toxicity : Methoxy-containing esters (e.g., ethylene glycol methyl ether acetate in ) often exhibit higher toxicity, but the decanedioate’s low volatility may mitigate inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.